Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate
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Overview
Description
“Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate” is a chemical compound with the molecular formula C19H16O51. It’s not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate”.Molecular Structure Analysis
The molecular weight of “Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate” is 324.3321.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate”.Physical And Chemical Properties Analysis
Unfortunately, I couldn’t find specific information on the physical and chemical properties of “Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate”.Scientific Research Applications
Renewable PET and Biobased Polymers
Research highlights the use of furan derivatives in the production of biobased terephthalic acid precursors, which are essential for manufacturing renewable polyethylene terephthalate (PET). Silica molecular sieves with Lewis acid centers have been demonstrated as effective catalysts in the Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans, providing a pathway toward sustainable polymers (Pacheco et al., 2015). Additionally, enzymatic synthesis using 2,5-bis(hydroxymethyl)furan as a building block for biobased furan polyesters showcases innovative approaches to environmentally friendly materials (Jiang et al., 2014).
Fluoro-substituted Benzo[b]furans
The synthesis of fluoro-substituted benzo[b]furans and their potential in various applications is explored through microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions. These compounds, which include ethyl 2-methyl-benzo[b]furan-3-carboxylates, offer valuable insights into the development of novel materials and pharmaceutical intermediates (Ramarao et al., 2004).
Photocatalysis and Solar Energy
One study investigates the impact of five-membered heteroaromatic linkers, including furan, on the performance of phenothiazine-based dye-sensitized solar cells. The use of furan as a conjugated linker resulted in a significant improvement in solar energy-to-electricity conversion efficiency, demonstrating the potential of such compounds in renewable energy technologies (Kim et al., 2011).
Catalysis and Synthetic Applications
The versatility of furan derivatives in catalysis is also highlighted, with studies on the synthesis of various compounds, including 2-aryl-3-substituted benzo[b]furans. These research efforts demonstrate the utility of furan derivatives in constructing complex organic molecules, offering pathways to a wide range of chemical products (Sanz et al., 2006).
Biological Activity
Investigations into the biological activity of furan derivatives, such as those involving cobalt and cadmium complexes with furan-based Schiff bases, reveal potential applications in medicinal chemistry. These complexes have shown activity against bacterial strains, suggesting the possibility of developing new antibacterial agents (Ahmed et al., 2013).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of “Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate”.
Future Directions
I couldn’t find specific information on the future directions of “Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate”.
Please consult with a professional or refer to the latest research for more detailed and accurate information.
properties
IUPAC Name |
methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-23-14-7-4-12(5-8-14)10-17-18(20)15-11-13(19(21)22-2)6-9-16(15)24-17/h4-11H,3H2,1-2H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTSULOXUBKLDC-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate |
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